Negative Dielectric Anisotropy of Pentyl Carbonate Schiff Base vs. Positive Anisotropy of Methyl Carbonate Homologues
The alkyl p-anisylidene p-aminophenyl carbonate series, which includes the pentyl ester (CAS 50261-16-0), exhibits negative dielectric anisotropy (Δε < 0). In contrast, the methyl p-alkoxybenzylidene p-aminophenyl carbonate series possesses positive dielectric anisotropy (Δε > 0). This sign inversion dictates the direction of molecular realignment under an electric field: negative Δε materials align perpendicular to the field (homeotropic-to-planar switching), while positive Δε materials align parallel (planar-to-homeotropic) [1]. The pentyl carbonate also displays dynamic scattering preceded by classical domain formation at an applied voltage of 6–10 V rms, whereas the methyl carbonates show a dielectric realignment threshold at 5–10 V rms under parallel initial alignment [1].
| Evidence Dimension | Sign of dielectric anisotropy (Δε) and electro-optic threshold voltage |
|---|---|
| Target Compound Data | Negative dielectric anisotropy (Δε < 0); dynamic scattering with domain formation at 6–10 V rms (alkyl p-anisylidene p-aminophenyl carbonate series, including pentyl) |
| Comparator Or Baseline | Methyl p-alkoxybenzylidene p-aminophenyl carbonates: positive dielectric anisotropy (Δε > 0); dielectric realignment threshold at 5–10 V rms |
| Quantified Difference | Opposite sign of Δε; scattering vs. realignment electro-optic response at comparable voltage ranges |
| Conditions | Nematic liquid-crystal phase; thin-film electro-optic cell; room-temperature measurements; electric field applied normal to substrate (Rafuse & Soref, 1972) |
Why This Matters
For electro-optical device design, the sign of dielectric anisotropy determines whether a liquid crystal is suitable for dynamic scattering mode displays (negative Δε) or field-induced birefringence control (positive Δε); procurement of the wrong homologue results in inoperable device architecture.
- [1] Rafuse, M.J.; Soref, R.A. Carbonate Schiff Base Nematic Liquid Crystals: Synthesis and Electro-optic Properties. Molecular Crystals and Liquid Crystals, 1972, 18(2), 95–104. DOI: 10.1080/15421407208083253. View Source
